Cas no 33795-37-8 (1,10-Phenanthroline-2-carbaldehyde)

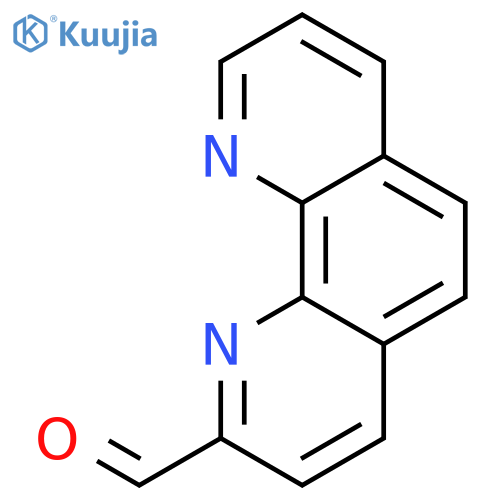

33795-37-8 structure

商品名:1,10-Phenanthroline-2-carbaldehyde

1,10-Phenanthroline-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1,10-Phenanthroline-2-carbaldehyde

- 1,10-Phenanthroline-2-carboxaldehyde

- 2-Formyl-1,10-phenanthroline

- 33795-37-8

- HMS2853K05

- SMR000544453

- A846137

- AKOS000267824

- SCHEMBL12068212

- MFCD06643927

- carbonylphenanthroline

- CS-W004560

- DTXSID50406119

- MLS001216221

- CHEMBL1589997

- DB-290944

- STK582326

-

- MDL: MFCD06643927

- インチ: InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H

- InChIKey: SURLLZFZRLZTBI-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1

計算された属性

- せいみつぶんしりょう: 208.06374

- どういたいしつりょう: 208.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.336±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 152-154 ºC

- ようかいど: ほとんど溶けない(0.062 g/l)(25ºC)、

- PSA: 42.85

- LogP: 2.59550

1,10-Phenanthroline-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM276774-5g |

1,10-Phenanthroline-2-carbaldehyde |

33795-37-8 | 95% | 5g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1297732-5g |

1,10-phenanthroline-2-carbaldehyde |

33795-37-8 | 97% | 5g |

$2000 | 2024-06-05 | |

| Alichem | A019145363-1g |

1,10-Phenanthroline-2-carbaldehyde |

33795-37-8 | 95% | 1g |

470.40 USD | 2021-06-16 | |

| eNovation Chemicals LLC | Y1297732-1g |

1,10-phenanthroline-2-carbaldehyde |

33795-37-8 | 97% | 1g |

$680 | 2024-06-05 | |

| Alichem | A019145363-250mg |

1,10-Phenanthroline-2-carbaldehyde |

33795-37-8 | 95% | 250mg |

192.00 USD | 2021-06-16 | |

| 1PlusChem | 1P0039AB-250mg |

1,10-Phenanthroline-2-carboxaldehyde |

33795-37-8 | 95% | 250mg |

$103.00 | 2025-02-19 | |

| 1PlusChem | 1P0039AB-1g |

1,10-Phenanthroline-2-carboxaldehyde |

33795-37-8 | 95% | 1g |

$358.00 | 2025-02-19 | |

| 1PlusChem | 1P0039AB-100mg |

1,10-Phenanthroline-2-carboxaldehyde |

33795-37-8 | 95%;RG | 100mg |

$57.00 | 2025-02-19 | |

| TRC | P230095-250mg |

1,10-Phenanthroline-2-carbaldehyde |

33795-37-8 | 250mg |

$ 455.00 | 2022-06-03 | ||

| TRC | P230095-100mg |

1,10-Phenanthroline-2-carbaldehyde |

33795-37-8 | 100mg |

$ 220.00 | 2022-06-03 |

1,10-Phenanthroline-2-carbaldehyde サプライヤー

atkchemica

ゴールドメンバー

(CAS:33795-37-8)1,10-Phenanthroline-2-carbaldehyde

注文番号:CL6981

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:26

価格 ($):discuss personally

1,10-Phenanthroline-2-carbaldehyde 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

5. Book reviews

33795-37-8 (1,10-Phenanthroline-2-carbaldehyde) 関連製品

- 5470-96-2(quinoline-2-carbaldehyde)

- 883864-92-4(1,5-naphthyridine-2-carbaldehyde)

- 867034-96-6(1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde)

- 904886-12-0(Benzo[h]quinoline-2-carbaldehyde)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:33795-37-8)1,10-phenanthroline-2-carbaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:33795-37-8)1,10-Phenanthroline-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):192.0